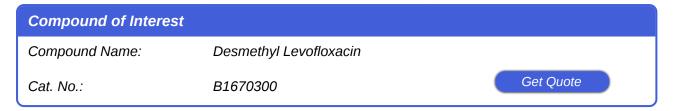


Application Notes and Protocols for the Preparation of Desmethyl Levofloxacin Stock Solutions

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Levofloxacin, also known as N-**Desmethyl Levofloxacin** or Levofloxacin Impurity A, is the primary active metabolite of the widely used fluoroquinolone antibiotic, Levofloxacin.[1] [2][3] It is essential for various research applications, including metabolism studies, impurity profiling, and as a reference standard in analytical methods.[4] Accurate and consistent preparation of **Desmethyl Levofloxacin** stock solutions is critical for obtaining reliable and reproducible experimental results.

This document provides a detailed protocol for the preparation of **Desmethyl Levofloxacin** stock solutions, including information on its physicochemical properties, recommended solvents, and storage conditions to ensure the integrity and stability of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of **Desmethyl Levofloxacin** is presented in the table below.



Property	Value Reference		
CAS Number	117707-40-1	[1][5][6]	
Molecular Formula	C17H18FN3O4	[1][5]	
Molecular Weight	347.34 g/mol	[1][5]	
Appearance	Pale Yellow Solid	[1]	
Purity	≥98%	≥98% [5][6]	
Melting Point	>184 °C (decomposes)	[1]	

Solubility Data

Desmethyl Levofloxacin is sparingly soluble in aqueous solutions.[1] Organic solvents are required to prepare concentrated stock solutions. The table below summarizes the reported solubility in various solvents. Note that the hydrochloride salt form may exhibit different solubility characteristics.[2][7]



Solvent	Solubility	Remarks	Reference
DMSO	8.33 mg/mL (23.98 mM)	May require sonication and warming to 60°C. Hygroscopic DMSO can impact solubility.	[6]
DMSO (hydrochloride salt)	25 mg/mL	[2]	
DMF (hydrochloride salt)	30 mg/mL	[2]	
Ethanol (hydrochloride salt)	1 mg/mL	[2]	
PBS (pH 7.2) (hydrochloride salt)	5 mg/mL	[2]	
Aqueous Acid	Slightly soluble	Sonication may be required.	[1]
Aqueous Base	Slightly soluble	Sonication may be required.	[1]

Experimental Protocol: Preparation of a 10 mM Desmethyl Levofloxacin Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Desmethyl Levofloxacin** in Dimethyl Sulfoxide (DMSO).

Materials and Equipment:

- **Desmethyl Levofloxacin** powder (purity ≥98%)
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Analytical balance



- Calibrated pipettes
- Sterile, amber glass vials or polypropylene tubes with secure caps
- Vortex mixer
- Water bath or heating block (optional)
- Ultrasonic bath (optional)

Procedure:

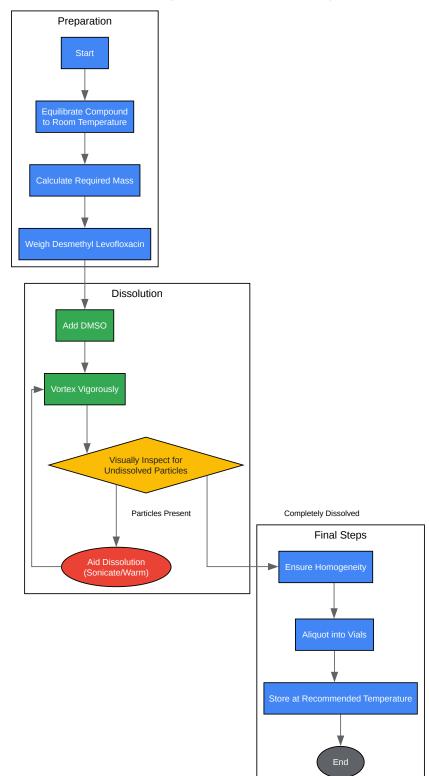
- Pre-weighing Preparations:
 - Allow the vial of **Desmethyl Levofloxacin** powder to equilibrate to room temperature before opening to prevent condensation, as the compound can be hygroscopic.[1]
 - Ensure all glassware and equipment are clean, dry, and free of contaminants.
- · Calculating the Required Mass:
 - To prepare 1 mL of a 10 mM stock solution, calculate the required mass of **Desmethyl Levofloxacin** using the following formula:
 - Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight (g/mol) / 1000
 - Mass (mg) = 10 mM x 1 mL x 347.34 g/mol / 1000 = 3.4734 mg
- Weighing the Compound:
 - Carefully weigh out the calculated amount of **Desmethyl Levofloxacin** powder using an analytical balance. For accuracy, it is recommended to weigh a slightly larger amount (e.g., 5 mg or 10 mg) and adjust the volume of DMSO accordingly.
- Dissolving the Compound:
 - Add the appropriate volume of high-purity DMSO to the vial containing the weighed
 Desmethyl Levofloxacin.



- Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- Visually inspect the solution for any undissolved particles.
- · Aiding Dissolution (if necessary):
 - If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes.
 - Alternatively, gently warm the solution in a water bath set to a maximum of 60°C with intermittent vortexing until the solid is completely dissolved.[6] Avoid excessive heating to prevent degradation.
- · Final Volume Adjustment and Mixing:
 - Once the **Desmethyl Levofloxacin** is completely dissolved, ensure the final volume is accurate.
 - Vortex the solution again to ensure homogeneity.

Experimental Workflow





Workflow for Desmethyl Levofloxacin Stock Solution Preparation

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Caption: Workflow for the preparation of **Desmethyl Levofloxacin** stock solutions.



Storage and Stability

Proper storage is crucial to maintain the stability and activity of **Desmethyl Levofloxacin** stock solutions.

- Solid Compound: Store the powdered form of Desmethyl Levofloxacin at -20°C in a
 desiccator to protect it from moisture.[1][2] The solid is stable for at least 3 years under these
 conditions.[6]
- Stock Solutions:
 - For long-term storage (up to 6 months), aliquot the stock solution into single-use vials and store at -80°C.[6]
 - For short-term storage (up to 1 month), aliquots can be stored at -20°C.
 - Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

Safety Precautions

- Handle Desmethyl Levofloxacin in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of the powder and contact with skin and eyes.
- Consult the Safety Data Sheet (SDS) for detailed safety information.[8]

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